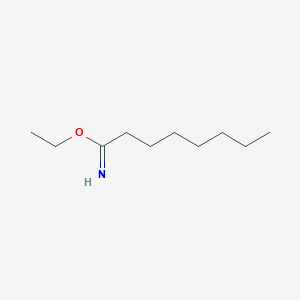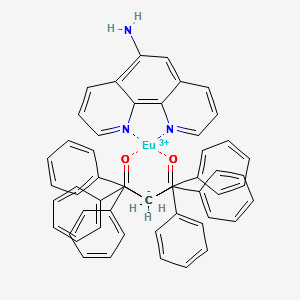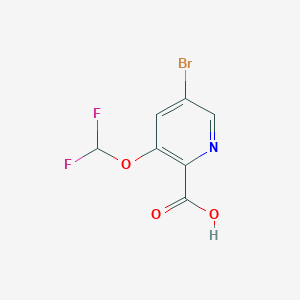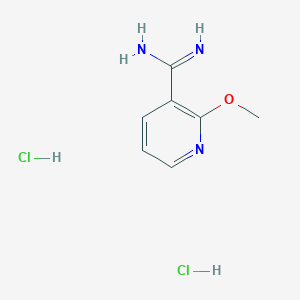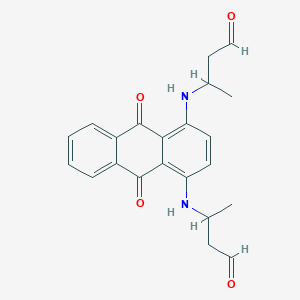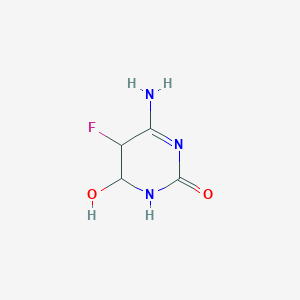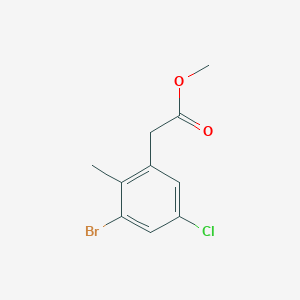
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate is an organic compound with a complex aromatic structure. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenyl ring, which is further connected to an acetate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate typically involves the esterification of 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(3-bromo-5-chloro-2-methylphenyl)acetic acid+methanolacid catalystMethyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Products depend on the nucleophile used, e.g., amino or thiol derivatives.
Reduction: Methyl 2-(3-bromo-5-chloro-2-methylphenyl)ethanol.
Oxidation: 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid.
Applications De Recherche Scientifique
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms (bromine and chlorine) can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate: Contains bromine and chlorine atoms.
Methyl 2-(3-bromo-2-methylphenyl)acetate: Lacks the chlorine atom.
Methyl 2-(5-chloro-2-methylphenyl)acetate: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds that lack one of these halogens.
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H10BrClO2/c1-6-7(4-10(13)14-2)3-8(12)5-9(6)11/h3,5H,4H2,1-2H3 |
Clé InChI |
DHJQHXCOYZCNJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)Cl)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)


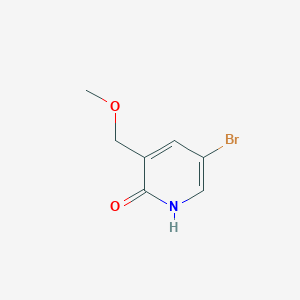
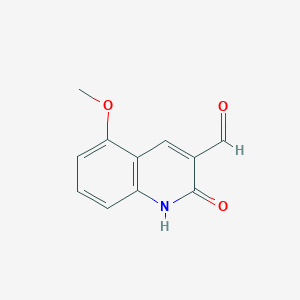

![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
